

Solubility of 2-Aminopyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminopyrimidine

Cat. No.: B15546073

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-aminopyrimidine** in a range of organic solvents. Understanding the solubility of this compound is critical for its application in medicinal chemistry, pharmaceutical development, and various synthetic processes, as it directly impacts reactivity, formulation, and bioavailability.^[1] This document presents quantitative solubility data, details the experimental methodologies for its determination, and outlines the underlying principles of solubility.

Introduction to 2-Aminopyrimidine

2-Aminopyrimidine (C₄H₅N₃) is a heterocyclic aromatic amine with a molecular weight of 95.11 g/mol. It serves as a crucial building block in the synthesis of numerous pharmaceuticals and agrochemicals.^[1] Its structure, featuring a pyrimidine ring and an amino group, allows for hydrogen bonding, which significantly influences its solubility characteristics.^[1] Generally, **2-aminopyrimidine** is a solid at room temperature and appears as a white or off-white crystalline substance.

Principles of Solubility

The solubility of an organic compound like **2-aminopyrimidine** is governed by the principle of "like dissolves like," which suggests that polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.^{[2][3]} The polarity of **2-aminopyrimidine**, arising from its amino group and nitrogen-containing heterocyclic ring,

makes it more soluble in polar organic solvents through dipole-dipole interactions and hydrogen bonding.[1] Conversely, its solubility in non-polar solvents is limited.[1]

Several factors influence the solubility of **2-aminopyrimidine**:

- Temperature: Generally, the solubility of solids in liquids increases with temperature.[1]
- Solvent Polarity: The ability of a solvent to engage in hydrogen bonding and other polar interactions with **2-aminopyrimidine** is a key determinant of its solubility.
- pH: In aqueous solutions, the amino group can be protonated or deprotonated depending on the pH, which can alter the compound's solubility.[1]

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x_1) of **2-aminopyrimidine** in various organic solvents at different temperatures, as determined by the gravimetric method.

Table 1: Solubility of 2-Aminopyrimidine in Alcohols

Temperature (K)	Methanol	Ethanol	n-Propanol	Isopropanol	n-Butanol	Isobutanol	n-Pentanol	Isopentanol
272.65	0.0489	0.0278	0.0251	0.0163	0.0201	0.0175	0.0135	0.0142
277.85	0.0583	0.0332	0.0299	0.0194	0.0239	0.0208	0.0161	0.0169
283.05	0.0695	0.0396	0.0357	0.0232	0.0285	0.0248	0.0192	0.0202
288.25	0.0828	0.0472	0.0425	0.0276	0.0340	0.0296	0.0229	0.0241
293.45	0.0987	0.0563	0.0507	0.0329	0.0405	0.0353	0.0273	0.0287
298.15	0.1142	0.0651	0.0586	0.0380	0.0468	0.0408	0.0315	0.0332
303.35	0.1385	0.0789	0.0709	0.0460	0.0566	0.0494	0.0381	0.0401
308.55	0.1671	0.0952	0.0855	0.0555	0.0683	0.0596	0.0460	0.0484
313.75	0.2016	0.1148	0.1032	0.0670	0.0824	0.0719	0.0555	0.0584
318.45	0.2359	0.1343	0.1207	0.0784	0.0964	0.0841	0.0649	0.0683
323.35	0.2760	0.1571	0.1412	0.0917	0.1128	0.0983	0.0759	0.0799

Data sourced from Ou et al. (2025).

Table 2: Solubility of 2-Aminopyrimidine in Ketones and Esters

Temperature (K)	Acetone	Butanone	2-Pentanol	Cyclopentanone	Cyclohexanone	Methyl Acetate	Ethyl Acetate	Ethyl Formate
272.65	0.0623	0.0689	0.0272	0.1328	0.1259	0.0645	0.0709	0.0998
277.85	0.0743	0.0821	0.0324	0.1583	0.1499	0.0769	0.0845	0.1189
283.05	0.0885	0.0979	0.0386	0.1887	0.1787	0.0917	0.1007	0.1417
288.25	0.1055	0.1167	0.0460	0.2250	0.2131	0.1093	0.1201	0.1690
293.45	0.1258	0.1391	0.0549	0.2682	0.2541	0.1303	0.1432	0.2014
298.15	0.1459	0.1613	0.0637	0.3111	0.2947	0.1511	0.1661	0.2336
303.35	0.1739	0.1923	0.0759	0.3709	0.3514	0.1802	0.1980	0.2785
308.55	0.2074	0.2292	0.0905	0.4422	0.4189	0.2148	0.2361	0.3320
313.75	0.2472	0.2733	0.1079	0.5272	0.4995	0.2561	0.2815	0.3958
318.45	0.2892	0.3198	0.1262	0.6169	0.5844	0.2996	0.3293	0.4631
323.35	0.3383	0.3741	0.1476	0.7217	0.6836	0.3505	0.3852	0.5416

Data sourced from Ou et al. (2025).

Table 3: Solubility of 2-Aminopyrimidine in Acetonitrile

Temperature (K)	Acetonitrile
272.65	0.0129
277.85	0.0154
283.05	0.0183
288.25	0.0218
293.45	0.0260
298.15	0.0309
303.35	0.0368
308.55	0.0439
313.75	0.0523
318.45	0.0619
323.35	0.0732

Data sourced from Ou et al. (2025).

At 298.15 K, the molar solubility of **2-aminopyrimidine** in the tested solvents follows the descending order: cyclopentanone > cyclohexanone > ethyl formate > methanol > ethyl acetate > butanone > methyl acetate > acetone > n-propanol > ethanol > 2-pentanone > n-butanol > isobutanol > isopropanol > isopentanol > n-pentanol > acetonitrile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **2-aminopyrimidine** in an organic solvent using the gravimetric shake-flask method. This method is reliable for generating accurate solubility data.[\[4\]](#)

Materials and Equipment

- **2-Aminopyrimidine** (high purity)
- Organic solvent of interest (analytical grade)

- Analytical balance (± 0.0001 g)
- Thermostatic shaker or water bath
- Sealed glass vials or flasks
- Syringe filters (solvent-compatible, e.g., $0.45\ \mu\text{m}$ PTFE)
- Pipettes
- Evaporating dishes (pre-weighed)
- Drying oven

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **2-aminopyrimidine** to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.[\[4\]](#)[\[5\]](#)
 - Place the sealed vial in a thermostatic shaker set to the desired temperature.
 - Agitate the mixture at a constant speed (e.g., 150 rpm) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[\[5\]](#) The time required may vary depending on the solvent and temperature.
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature.
 - Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.[\[5\]](#)

- Gravimetric Analysis:
 - Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.
 - Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the **2-aminopyrimidine** (e.g., 60-80°C).
 - Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.0002 g).
 - The final constant weight is the mass of the dissolved **2-aminopyrimidine**.

Data Calculation

The mole fraction solubility (x_1) of **2-aminopyrimidine** is calculated using the following formula:

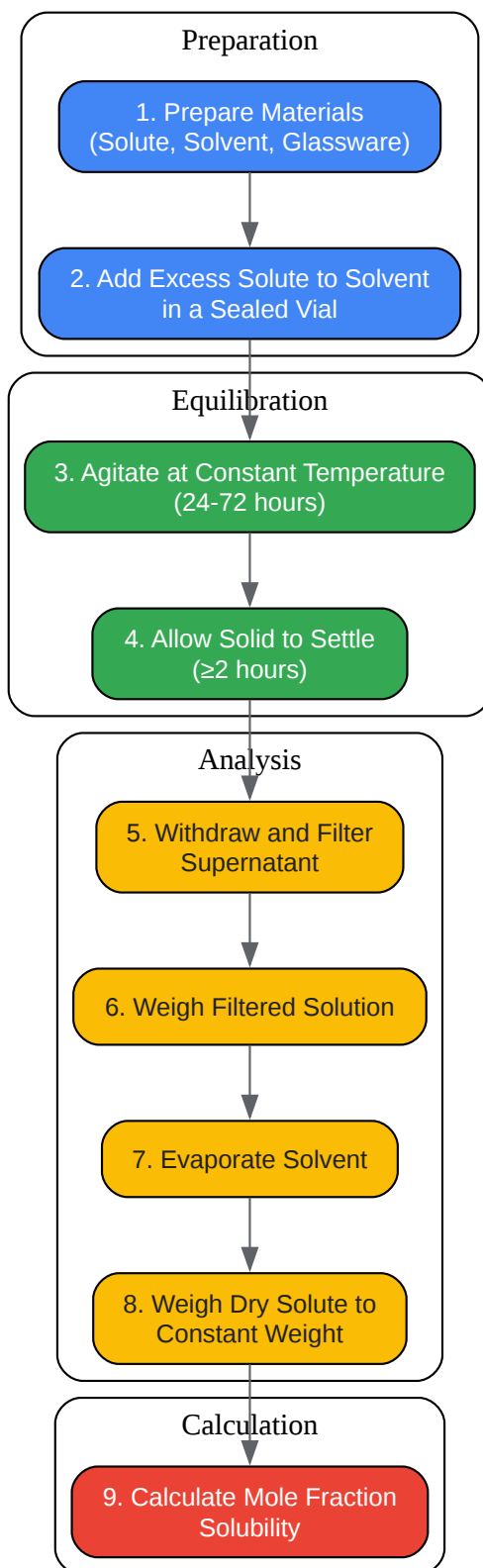
$$x_1 = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$$

Where:

- m_1 = mass of the dissolved **2-aminopyrimidine** (solute)
- M_1 = molar mass of **2-aminopyrimidine** (95.11 g/mol)
- m_2 = mass of the solvent (calculated as the mass of the solution minus the mass of the solute)
- M_2 = molar mass of the solvent

Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of **2-aminopyrimidine**.



[Click to download full resolution via product page](#)

Experimental workflow for gravimetric solubility determination.

Conclusion

This technical guide provides essential solubility data and a robust experimental protocol for **2-aminopyrimidine** in various organic solvents. The provided information is intended to support researchers and professionals in the fields of drug development, chemical synthesis, and formulation science by offering a foundational understanding of the solubility characteristics of this important compound. The detailed methodology and quantitative data serve as a valuable resource for predicting behavior in different solvent systems and for the design of crystallization and purification processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Khan Academy [khanacademy.org]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- To cite this document: BenchChem. [Solubility of 2-Aminopyrimidine in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546073#solubility-of-2-aminopyrimidine-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com